

Core Molecular Profile: Structure, Properties, and Reactivity

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Compound of Interest

Compound Name: 4,6-Dibromopicolinonitrile

Cat. No.: B6590811

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4,6-Dibromopicolinonitrile, a white to off-white solid, is structurally defined as a pyridine ring substituted with a nitrile group at the 2-position and bromine atoms at the 4- and 6-positions. This specific substitution pattern is not arbitrary; it is the source of the molecule's synthetic power. The electron-withdrawing nature of both the nitrile group and the pyridine nitrogen atom creates an electron-deficient aromatic system. This electronic depletion significantly activates the C-Br bonds, particularly towards nucleophilic attack and oxidative addition by transition metal catalysts.

Table 1: Physicochemical Properties of **4,6-Dibromopicolinonitrile**

Property	Data
Molecular Formula	C ₆ H ₂ Br ₂ N ₂
Molecular Weight	261.90 g/mol [1][2]
CAS Number	1206247-80-4[1][2]
Appearance	White to off-white solid
Boiling Point (Predicted)	300.8 ± 37.0 °C[1]
Density (Predicted)	2.19 ± 0.1 g/cm ³ [1]
Solubility	Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).

The Duality of Reactivity: A Tale of Two Bromines

The primary utility of **4,6-Dibromopicolinonitrile** stems from the reactivity of its two carbon-bromine bonds. These bonds can be selectively or sequentially functionalized through two major classes of reactions: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. The inherent electronic and steric differences between the C4 and C6 positions allow for a degree of regiochemical control, which is a cornerstone of advanced synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring is primed for attack by nucleophiles. In a typical SNAr reaction, a nucleophile attacks one of the bromine-bearing carbons, forming a transient, negatively charged Meisenheimer complex, which then expels the bromide ion to restore aromaticity.^{[3][4]}

- **Causality of Reaction:** This pathway is viable because the strong electron-withdrawing groups (-CN, ring nitrogen) stabilize the anionic intermediate, lowering the activation energy for the reaction.
- **Regioselectivity:** The C4 position is generally more reactive towards nucleophilic attack than the C6 position. This is due to a combination of electronic and steric factors. The C4 position receives greater electronic stabilization from the ring nitrogen, and it is sterically less encumbered than the C6 position, which is flanked by the C5-H and the bulky bromine at C4 (in the initial substrate). This allows for selective monosubstitution under carefully controlled conditions (e.g., low temperature, stoichiometric nucleophile).

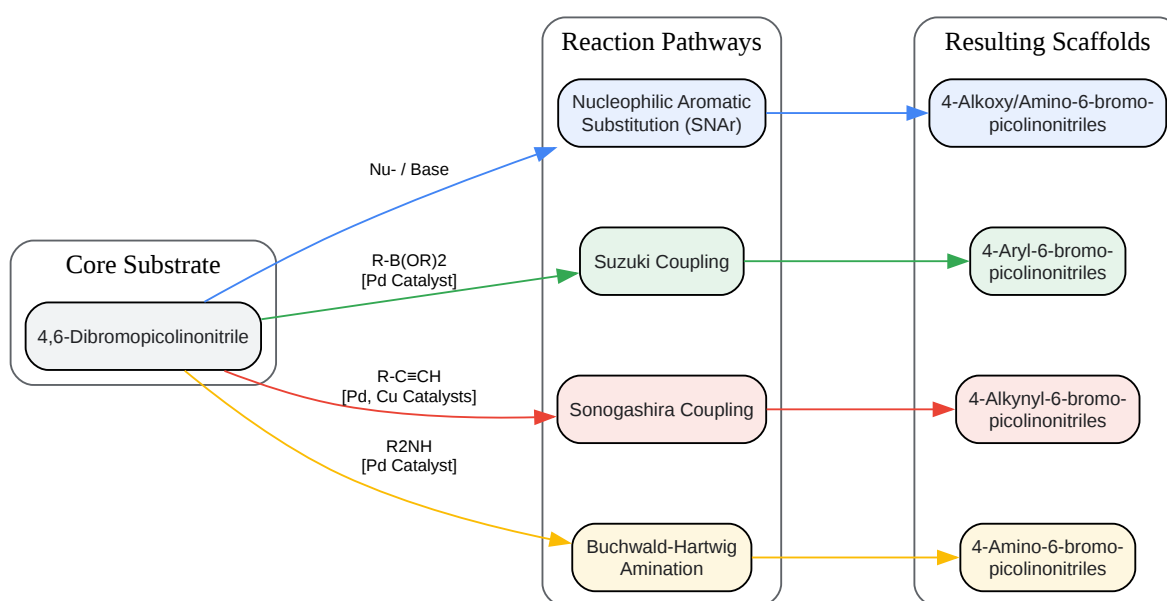
Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent the most powerful application of this building block, enabling the formation of C-C, C-N, and C-O bonds with exceptional precision.^{[5][6][7]} The differential reactivity of the C4-Br and C6-Br bonds can often be exploited to perform sequential couplings.

- **Suzuki-Miyaura Coupling:** Forms C-C bonds by coupling with boronic acids or esters. This is arguably the most common transformation, used to introduce aryl or heteroaryl moieties.^[6]

- Sonogashira Coupling: Forms C-C bonds with terminal alkynes, providing access to alkynyl-substituted pyridines.[8]
- Buchwald-Hartwig Amination: Forms C-N bonds with amines, a critical transformation in medicinal chemistry for synthesizing analogues of biologically active compounds.
- Stille Coupling: Utilizes organostannanes for C-C bond formation, offering an alternative to Suzuki couplings with different functional group tolerance.

Diagram 1: Key Synthetic Transformations of **4,6-Dibromopicolinonitrile**



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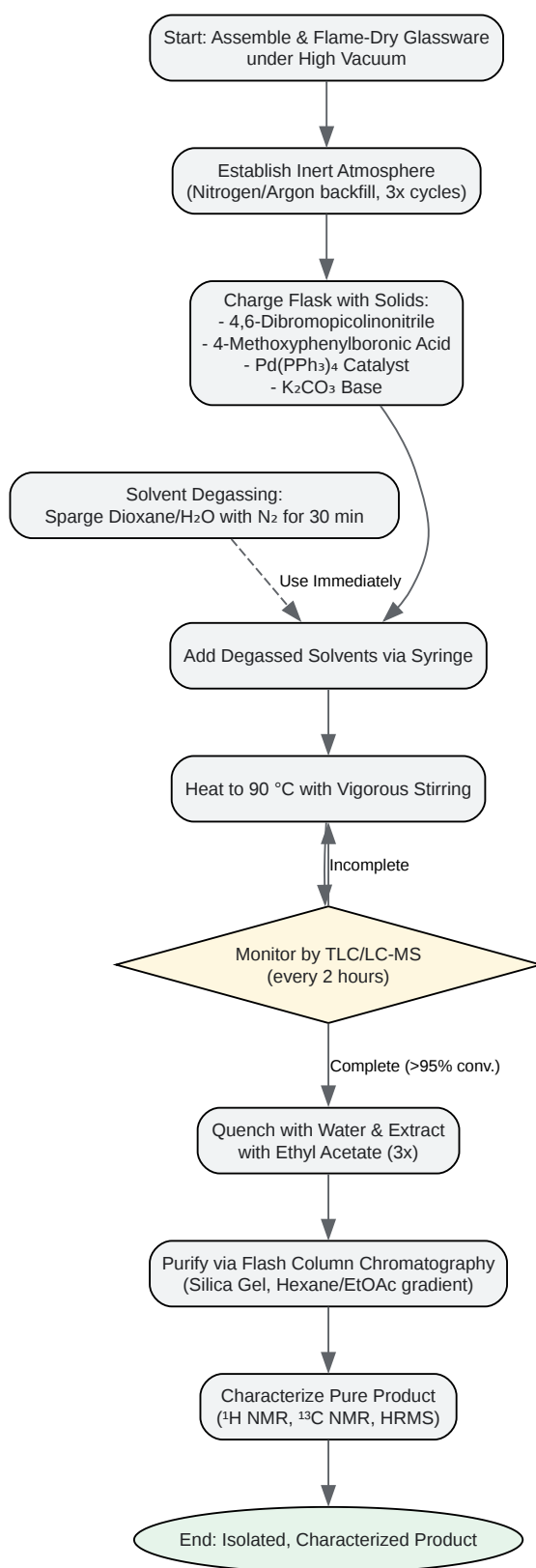
Caption: Major reaction pathways for the selective functionalization of **4,6-Dibromopicolinonitrile**.

Field-Proven Protocol: Selective Suzuki-Miyaura Monocoupling

The following protocol describes a robust and reproducible method for the selective monocoupling of an arylboronic acid at the C4 position. This procedure is designed as a self-validating system, incorporating in-process checks to ensure reaction integrity.

Objective: To synthesize 4-(4-methoxyphenyl)-6-bromopicolinonitrile.

Diagram 2: Experimental Workflow for Selective Suzuki Coupling



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Caption: A self-validating workflow for controlled palladium-catalyzed Suzuki-Miyaura coupling.

Step-by-Step Methodology:

- **System Preparation (The "Why"):** To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add **4,6-dibromopicolinonitrile** (1.00 g, 3.82 mmol, 1.0 eq), 4-methoxyphenylboronic acid (0.64 g, 4.20 mmol, 1.1 eq), potassium carbonate (1.58 g, 11.46 mmol, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol, 5 mol%).
Expertise: Flame-drying removes adsorbed water, which can hydrolyze the boronic acid and deactivate the palladium catalyst. An inert atmosphere is critical as Pd(0) is readily oxidized by air, rendering it inactive.
- **Inerting the System:** Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times.
Trustworthiness: This rigorous inerting procedure ensures the catalytic cycle is not compromised by atmospheric oxygen.
- **Solvent Addition:** Prepare a 5:1 mixture of 1,4-dioxane and water (30 mL total). Degas this solvent mixture thoroughly by sparging with nitrogen for at least 30 minutes. Using a syringe, add the degassed solvent to the reaction flask. Expertise: The aqueous component is essential for the transmetalation step of the Suzuki cycle. Degassing the solvent removes dissolved oxygen, providing a secondary layer of protection for the catalyst.
- **Reaction Execution & Monitoring:** Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots every 2 hours and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-8 hours. Trustworthiness: Regular monitoring prevents unnecessary heating of the product, which could lead to side reactions or degradation. It provides a clear endpoint, ensuring reproducibility.
- **Work-up and Extraction:** Once the starting material is consumed, cool the mixture to room temperature. Dilute with deionized water (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Expertise: The aqueous wash removes the inorganic base and salts, while the brine wash removes residual water from the organic phase.

- **Purification and Characterization:** Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). Combine the fractions containing the pure product and remove the solvent in vacuo to yield the product as a solid. Confirm the structure and purity by ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS). **Authoritativeness:** Spectroscopic characterization provides unequivocal proof of the product's identity and purity, completing the self-validating workflow.

Applications in Drug Discovery and Materials Science

The ability to precisely decorate the picolinonitrile core makes **4,6-dibromopicolinonitrile** a high-value intermediate in multiple fields.

- **Medicinal Chemistry:** The 2-cyanopyridine motif is a known pharmacophore found in numerous biologically active agents.^[9] It can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Starting from **4,6-dibromopicolinonitrile**, medicinal chemists can rapidly generate libraries of compounds for screening. For instance, derivatives have been synthesized and evaluated as potent antiproliferative agents and kinase inhibitors, which are crucial in oncology research.^[10]
- **Materials Science:** The rigid, heteroaromatic structure is an excellent scaffold for creating organic electronic materials. By attaching different conjugated aryl or alkynyl groups via cross-coupling, scientists can tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Safety and Handling

4,6-Dibromopicolinonitrile should be handled with standard laboratory precautions.

- **Engineering Controls:** Use in a well-ventilated chemical fume hood.
- **Personal Protective Equipment (PPE):** Wear safety glasses, a lab coat, and chemical-resistant gloves.

- Toxicology: While specific toxicity data is limited, related bromo-aromatic and nitrile compounds can be harmful if inhaled, ingested, or absorbed through the skin. Always consult the material safety data sheet (MSDS) before use.

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